molecular formula C8H6O2S B2908123 Methyl 5-ethynylthiophene-2-carboxylate CAS No. 177575-26-7

Methyl 5-ethynylthiophene-2-carboxylate

Cat. No.: B2908123
CAS No.: 177575-26-7
M. Wt: 166.19
InChI Key: XUAVEBBIBRCCAU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethynylthiophene-2-carboxylate typically involves the reaction of thiophene derivatives with ethynylating agents. One common method is the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) . This method yields the desired product in moderate to high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-ethynylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-ethynylthiophene-2-carboxylate depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect. detailed studies on its specific molecular targets and pathways are still limited.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds have similar structures but different substituents on the thiophene ring.

    Methyl 2-bromoacinnamates: These are precursors in the synthesis of methyl 5-ethynylthiophene-2-carboxylate.

Uniqueness

This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other thiophene derivatives. This makes it a valuable compound for specific applications in organic synthesis and material science.

Properties

IUPAC Name

methyl 5-ethynylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S/c1-3-6-4-5-7(11-6)8(9)10-2/h1,4-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAVEBBIBRCCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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